molecular formula C7H6F2O2 B12870080 2,2-Difluoro-1-(5-methylfuran-2-yl)ethanone

2,2-Difluoro-1-(5-methylfuran-2-yl)ethanone

Cat. No.: B12870080
M. Wt: 160.12 g/mol
InChI Key: SQWIHVLPFFJZGA-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(5-methyl-2-furyl)ethanone is an organic compound with the molecular formula C(_7)H(_6)F(_2)O(_2) It is characterized by the presence of a difluoromethyl group attached to a furan ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(5-methyl-2-furyl)ethanone typically involves the reaction of 2-methylfuran with difluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2,2-Difluoro-1-(5-methyl-2-furyl)ethanone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or chromatography to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(5-methyl-2-furyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 2,2-difluoro-1-(5-methyl-2-furyl)ethanol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

2,2-Difluoro-1-(5-methyl-2-furyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(5-methyl-2-furyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(5-methyl-2-furyl)-2-(methylsulfanyl)ethanone
  • 2-Acetyl-5-methylfuran
  • 2,2-Difluoro-1-(2-furyl)ethanone

Uniqueness

2,2-Difluoro-1-(5-methyl-2-furyl)ethanone is unique due to the presence of both the difluoromethyl group and the methyl-substituted furan ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6F2O2

Molecular Weight

160.12 g/mol

IUPAC Name

2,2-difluoro-1-(5-methylfuran-2-yl)ethanone

InChI

InChI=1S/C7H6F2O2/c1-4-2-3-5(11-4)6(10)7(8)9/h2-3,7H,1H3

InChI Key

SQWIHVLPFFJZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C(F)F

Origin of Product

United States

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